molecular formula C19H21F3N2O2 B5527083 3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide

Cat. No. B5527083
M. Wt: 366.4 g/mol
InChI Key: BLUVFQWYBQDPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Scientific Research Applications

Antibacterial Activity

Research by Mobinikhaledi et al. (2006) on related N-(3-Hydroxy-2-pyridyl)benzamides demonstrated that certain benzamide derivatives exhibit significant antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests that derivatives of benzamides, potentially including "3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide," could be explored for their antibacterial properties (Mobinikhaledi et al., 2006).

Antineoplastic Activity

Gong et al. (2010) investigated the metabolism of Flumatinib, a compound structurally similar to the given benzamide, in patients with chronic myelogenous leukemia. The study highlighted the drug's metabolism pathways, including N-demethylation and hydroxylation, indicating its potential application in cancer treatment and the importance of understanding its metabolic profile for therapeutic applications (Gong et al., 2010).

Metal Ion Interaction and Alzheimer's Therapy

Scott et al. (2011) explored N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones as potential agents for Alzheimer's therapy. These compounds, designed to interact with metal ions associated with neurodegenerative diseases, highlight the broader utility of benzamide derivatives in targeting complex conditions like Alzheimer's disease through metal ion chelation and redistribution (Scott et al., 2011).

Novel Synthetic Routes and Antiviral Activity

Hebishy et al. (2020) described a novel route for synthesizing benzamide-based 5-aminopyrazoles, leading to compounds with significant anti-avian influenza virus activity. This research underscores the versatility of benzamide derivatives in synthesizing new compounds with potent antiviral properties, which may include derivatives of the specified benzamide (Hebishy et al., 2020).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-18(2,26)9-8-13-5-3-6-14(11-13)17(25)24-16(19(20,21)22)15-7-4-10-23-12-15/h3-7,10-12,16,26H,8-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUVFQWYBQDPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NC(C2=CN=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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